Cas no 863868-37-5 (2,6-Difluorophenylboronic acid, pinacol ester)

2,6-Difluorophenylboronic acid, pinacol ester structure
863868-37-5 structure
商品名:2,6-Difluorophenylboronic acid, pinacol ester
CAS番号:863868-37-5
MF:C12H15BF2O2
メガワット:240.054110765457
MDL:MFCD09801043
CID:718516
PubChem ID:44717719

2,6-Difluorophenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-
    • 2,6-DIFLUOROBENZENEBORONIC ACID, PINACOL ESTER
    • 2,6-Difluorophenylboronic Acid Pinacol Ester
    • 2,6-DifluoroBenzeneBoronicacid,pinacolester
    • 2,6-Difluorophenylboronic acid, pinacol ester
    • 1,3,2-DIOXABOROLANE, 2-(2,6-DIFLUOROPHENYL)-4,4,5,5-TETRAMETHYL-
    • ADHKLRLGCVHQCG-UHFFFAOYSA-N
    • SBB099198
    • MB07695
    • BC001573
    • 2,6-DifluorophenylboronicAcidPinacolEste
    • 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • GS-5861
    • DTXSID20660307
    • 2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-di oxaborolane
    • 2,6-Difluorophenylboronic acid,pinacol ester
    • CS-W000986
    • 2 pound not6-Difluorophenylboronic Acid Pinacol Ester
    • 863868-37-5
    • MFCD09801043
    • AKOS016001417
    • SCHEMBL15026275
    • SY023539
    • (2,6-DIFLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • EN300-316806
    • MDL: MFCD09801043
    • インチ: 1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3
    • InChIKey: ADHKLRLGCVHQCG-UHFFFAOYSA-N
    • ほほえんだ: FC1C(B2OC(C)(C)C(C)(C)O2)=C(F)C=CC=1

計算された属性

  • せいみつぶんしりょう: 240.11300
  • どういたいしつりょう: 240.113
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5

じっけんとくせい

  • 密度みつど: 1.11
  • ふってん: 281.7±30.0°C at 760 mmHg
  • フラッシュポイント: 124.2°C
  • 屈折率: 1.468
  • PSA: 18.46000
  • LogP: 2.26400

2,6-Difluorophenylboronic acid, pinacol ester セキュリティ情報

2,6-Difluorophenylboronic acid, pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-Difluorophenylboronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-316806-5g
2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-37-5
5g
$108.0 2023-09-05
Enamine
EN300-316806-0.25g
2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-37-5 95.0%
0.25g
$24.0 2025-03-19
abcr
AB232727-1 g
2,6-Difluorobenzeneboronic acid, pinacol ester; .
863868-37-5
1g
€72.90 2023-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850722-1g
2,6-Difluorophenylboronic Acid Pinacol Ester
863868-37-5 ≥95%
1g
¥80.10 2022-01-11
eNovation Chemicals LLC
D693274-100g
2,6-Difluorophenylboronic Acid Pinacol Ester
863868-37-5 >95%
100g
$165 2024-07-20
eNovation Chemicals LLC
D583725-5g
2,6-DifluoroBenzeneBoronicacid,pinacolester
863868-37-5 95%
5g
$195 2024-05-24
Fluorochem
219668-10g
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-37-5 95%
10g
£58.00 2022-03-01
Enamine
EN300-316806-5.0g
2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-37-5 95.0%
5.0g
$108.0 2025-03-19
Enamine
EN300-316806-10.0g
2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-37-5 95.0%
10.0g
$200.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MS958-1g
2,6-Difluorophenylboronic acid, pinacol ester
863868-37-5 96%
1g
116.0CNY 2021-08-04

2,6-Difluorophenylboronic acid, pinacol ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-[[2-[Bis(1-methylethyl)phosphino-κP]phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
リファレンス
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  4 d, 50 °C
2.1 Solvents: Hexamethyldisilane ;  5 d, rt
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  3 h, rt
2.1 Solvents: Cyclohexane ;  4 d, 50 °C
3.1 Solvents: Hexamethyldisilane ;  5 d, rt
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  10 d, rt
2.1 Solvents: Cyclohexane ;  1 d, rt
3.1 Solvents: Hexamethyldisilane ;  5 d, rt
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  1 d, rt
2.1 Solvents: Cyclohexane ;  4 d, 50 °C
3.1 Solvents: Hexamethyldisilane ;  5 d, rt
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: 1,3-Difluorobenzene ;  20 h, 80 °C
リファレンス
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
Furukawa, Takayuki; et al, Journal of the American Chemical Society, 2015, 137(38), 12211-12214

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  10 min, rt → -78 °C
1.2 Reagents: Butyllithium ;  1.5 h, -78 °C
1.3 30 min, -78 °C; -78 °C → rt; 24 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Transition Metal-Free Synthesis of Pinacol Arylboronate: Regioselective Boronation of 1,3-Disubstituted Benzenes
Wang, Yan; et al, Australian Journal of Chemistry, 2014, 67(4), 675-678

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
リファレンス
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,3-propanediylbis(3-methyl-1H-imi… Solvents: 1,3-Difluorobenzene ;  30 min, 180 °C
リファレンス
Iridium complexes of N-heterocyclic carbenes in C-H borylation using energy efficient microwave technology: influence of structure, ligand donor strength and counter ion on catalytic activity
Rentzsch, Christoph F.; et al, Green Chemistry, 2009, 11(10), 1610-1617

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: 2489284-98-0 Solvents: Cyclohexene ;  18 h, 110 °C
リファレンス
Direct C-H Borylation of Arenes Catalyzed by Saturated Hydride-Boryl-Iridium-POP Complexes: Kinetic Analysis of the Elemental Steps
Esteruelas, Miguel A. ; et al, Chemistry - A European Journal, 2020, 26(55), 12632-12644

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  18 h, 105 °C
リファレンス
Base-Free Pd-Catalyzed C-Cl Borylation of Fluorinated Aryl Chlorides
Budiman, Yudha P. ; et al, Chemistry - A European Journal, 2021, 27(11), 3869-3874

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  1 d, rt
2.1 Solvents: Cyclohexane ;  1 d, rt
3.1 Catalysts: (SP-4-2)-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tris(triethylphosphine)rho… Solvents: Cyclohexane ;  rt → 50 °C; 24 h, 50 °C
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  10 min, rt → -78 °C
1.2 Reagents: Butyllithium ;  1.5 h, -78 °C
1.3 30 min, -78 °C; -78 °C → rt; 12 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Transition Metal-Free Synthesis of Pinacol Arylboronate: Regioselective Boronation of 1,3-Disubstituted Benzenes
Wang, Yan; et al, Australian Journal of Chemistry, 2014, 67(4), 675-678

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  1 d, rt
2.1 Solvents: Hexamethyldisilane ;  5 d, rt
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Hexamethyldisilane ;  5 d, rt
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  1 d, rt
2.1 Catalysts: (SP-4-2)-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tris(triethylphosphine)rho… Solvents: Cyclohexane ;  rt → 50 °C; 24 h, 50 °C
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  1 d, rt
2.1 Solvents: Cyclohexane ;  4 d, 50 °C
3.1 Solvents: Hexamethyldisilane ;  5 d, rt
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  3 h, rt
2.1 Solvents: Cyclohexane ;  1 d, rt
3.1 Catalysts: (SP-4-2)-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tris(triethylphosphine)rho… Solvents: Cyclohexane ;  rt → 50 °C; 24 h, 50 °C
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Cyclohexane ;  5 d, rt
2.1 Solvents: Cyclohexane ;  1 d, rt
3.1 Solvents: Hexamethyldisilane ;  5 d, rt
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  10 min, rt → -78 °C
1.2 Reagents: Butyllithium ;  1.5 h, -78 °C
1.3 30 min, -78 °C; -78 °C → rt; 12 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Transition Metal-Free Synthesis of Pinacol Arylboronate: Regioselective Boronation of 1,3-Disubstituted Benzenes
Wang, Yan; et al, Australian Journal of Chemistry, 2014, 67(4), 675-678

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: (SP-4-2)-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tris(triethylphosphine)rho… Solvents: Cyclohexane ;  rt → 50 °C; 24 h, 50 °C
リファレンス
C-H and C-F Bond Activations at a Rhodium(I) Boryl Complex: Reaction Steps for the Catalytic Borylation of Fluorinated Aromatics
Kallaene, Sabrina I.; et al, Organometallics, 2015, 34(7), 1156-1169

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… ;  20 h, 60 °C
リファレンス
C-H borylation by platinum catalysis
Furukawa, Takayuki; et al, Bulletin of the Chemical Society of Japan, 2017, 90(3), 332-342

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
リファレンス
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Cyclohexene Catalysts: (SP-4-1)-[1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl-κO)bis[1,1-bis(1-methylethyl)p… ;  24 h, 110 °C
リファレンス
POP-Rhodium-promoted C-H and B-H bond activation and C-B bond formation
Esteruelas, Miguel A.; et al, Organometallics, 2015, 34(10), 1911-1924

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt; 12 h, 80 °C
リファレンス
Sterically Directed Functionalization of Aromatic C-H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles
Chotana, Ghayoor A.; et al, Journal of the American Chemical Society, 2005, 127(30), 10539-10544

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  10 min, rt → -78 °C
1.2 Reagents: Butyllithium ;  1.5 h, -78 °C
1.3 30 min, -78 °C; -78 °C → rt; 24 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Transition Metal-Free Synthesis of Pinacol Arylboronate: Regioselective Boronation of 1,3-Disubstituted Benzenes
Wang, Yan; et al, Australian Journal of Chemistry, 2014, 67(4), 675-678

2,6-Difluorophenylboronic acid, pinacol ester Raw materials

2,6-Difluorophenylboronic acid, pinacol ester Preparation Products

2,6-Difluorophenylboronic acid, pinacol ester 関連文献

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Amadis Chemical Company Limited
(CAS:863868-37-5)2,6-Difluorophenylboronic acid, pinacol ester
A841632
清らかである:99%
はかる:100g
価格 ($):186.0